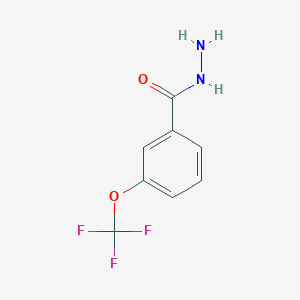
3-(トリフルオロメトキシ)ベンゾヒドラジド
概要
説明
3-(Trifluoromethoxy)benzohydrazide is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Trifluoromethoxy)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethoxy)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
トリフルオロメチル化化合物の合成
トリフルオロメトキシ基は、そのユニークな特性により、さまざまな分野で注目される新規部分構造です。3-(トリフルオロメトキシ)ベンゾヒドラジドのようなCF3O含有化合物の合成は、新しい試薬の開発には不可欠ですが、困難な課題でもあります。 トリフルオロメトキシ化反応を容易にする革新的な試薬が開発され、これらの化合物はより入手しやすくなりました .
農薬への応用
3-(トリフルオロメトキシ)ベンゾヒドラジド:誘導体は、農薬業界で害虫から作物を保護するために使用されています。 類似のトリフルオロメトキシ部分を共有するトリフルオロメチルピリジン(TFMP)誘導体は、市場に導入されており、20種類以上の新しいTFMP含有農薬がISO一般名を取得しています .
製薬業界
3-(トリフルオロメトキシ)ベンゾヒドラジドと構造的に関連するいくつかのTFMP誘導体は、医薬品で使用されています。 TFMP部分を包含する5つの医薬品および2つの獣医用製品が市場承認を取得しており、多くの候補が現在臨床試験中です .
有機フッ素化合物の開発
3-(トリフルオロメトキシ)ベンゾヒドラジドなどのフッ素を含む有機化合物の開発は、農薬、医薬品、機能性材料分野の進歩に不可欠でした。 フッ素原子の独特な物理化学的特性は、これらの化合物の生物活性と物理的特性に大きく貢献しています .
気相反応
3-(トリフルオロメトキシ)ベンゾヒドラジドに見られるトリフルオロメトキシ基は、気相反応で応用されています。 たとえば、銀を媒介とした酸化O-トリフルオロメトキシ化は、求核性TMSCF3を用いて脂肪族アルコールに対して使用されます .
Safety and Hazards
作用機序
Target of Action
The primary targets of 3-(Trifluoromethoxy)benzohydrazide are currently unknown . The compound is a derivative of trifluoromethylpyridines, which are used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action . Therefore, it is likely that 3-(Trifluoromethoxy)benzohydrazide interacts with its targets, leading to changes in cellular function.
生化学分析
Biochemical Properties
3-(Trifluoromethoxy)benzohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with hydrolase enzymes, where 3-(Trifluoromethoxy)benzohydrazide acts as an inhibitor, affecting the hydrolysis of specific substrates . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, altering their conformation and activity. These interactions highlight the importance of 3-(Trifluoromethoxy)benzohydrazide in modulating biochemical pathways.
Cellular Effects
The effects of 3-(Trifluoromethoxy)benzohydrazide on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Trifluoromethoxy)benzohydrazide can modulate the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key proteins . This, in turn, affects downstream signaling pathways and cellular responses. Furthermore, the compound has been shown to impact gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes . These cellular effects underscore the potential of 3-(Trifluoromethoxy)benzohydrazide as a tool for studying cellular processes.
Molecular Mechanism
At the molecular level, 3-(Trifluoromethoxy)benzohydrazide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis This inhibition can be competitive or non-competitive, depending on the nature of the interaction Additionally, 3-(Trifluoromethoxy)benzohydrazide can induce conformational changes in proteins, affecting their stability and function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethoxy)benzohydrazide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(Trifluoromethoxy)benzohydrazide remains stable under specific conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to the formation of by-products that may have different biochemical properties. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to 3-(Trifluoromethoxy)benzohydrazide can result in cumulative effects on cellular processes, highlighting the importance of considering temporal factors in experimental design.
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethoxy)benzohydrazide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-(Trifluoromethoxy)benzohydrazide can result in toxic or adverse effects, such as organ toxicity or altered metabolic function . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies.
Metabolic Pathways
3-(Trifluoromethoxy)benzohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biochemical properties . These metabolic pathways can influence the overall activity and function of 3-(Trifluoromethoxy)benzohydrazide in biological systems. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(Trifluoromethoxy)benzohydrazide within cells and tissues are critical factors determining its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 3-(Trifluoromethoxy)benzohydrazide can localize to specific cellular compartments, influencing its activity and function. The compound’s distribution within tissues can also affect its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(Trifluoromethoxy)benzohydrazide plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of 3-(Trifluoromethoxy)benzohydrazide can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
3-(trifluoromethoxy)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEXCWJCDZXJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396618 | |
| Record name | 3-(trifluoromethoxy)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321195-88-4 | |
| Record name | Benzoic acid, 3-(trifluoromethoxy)-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321195-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(trifluoromethoxy)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



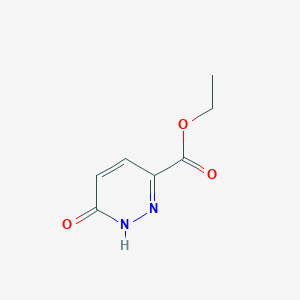


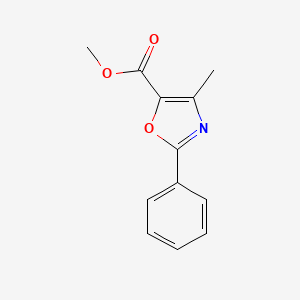
![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)

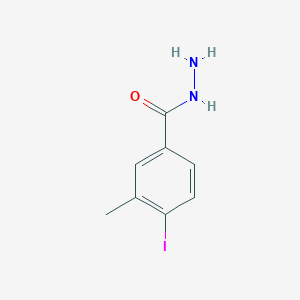
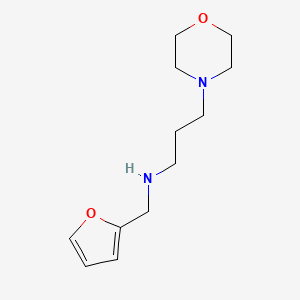
![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)



![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)
